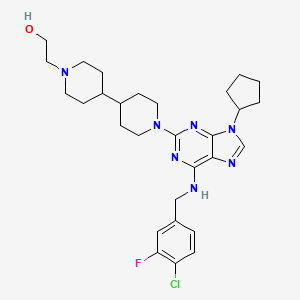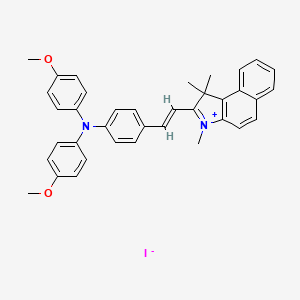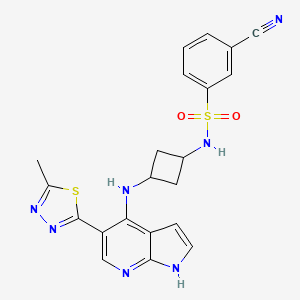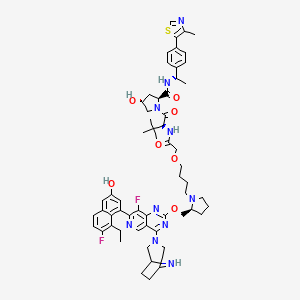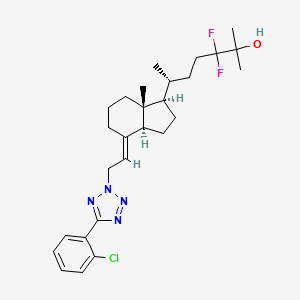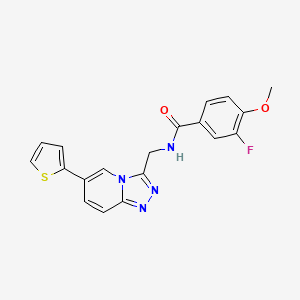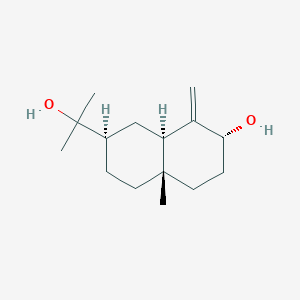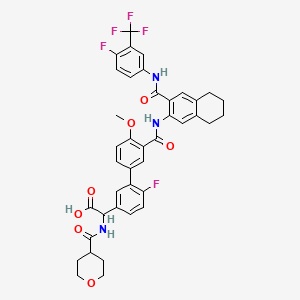
SSVFVADPK-(Lys-13C6,15N2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSVFVADPK-(Lys-13C6,15N2): is a peptide compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound has a molecular weight of 957.00 and a formula of C3713C6H68N815N2O14 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SSVFVADPK-(Lys-13C6,15N2) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the peptide sequence. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled one amino acid at a time on a solid support. The isotopically labeled lysine (Lys-13C6,15N2) is incorporated at the desired position in the sequence .
Industrial Production Methods: Industrial production of SSVFVADPK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and rigorous purification techniques to ensure high purity and yield. The final product is often lyophilized and stored under specific conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: SSVFVADPK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, SSVFVADPK-(Lys-13C6,15N2) is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies. The stable isotopes allow for precise quantitation and structural analysis of the peptide .
Biology: In biological research, the compound is used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. The isotopic labeling provides a means to track the peptide within biological systems .
Medicine: In medicine, SSVFVADPK-(Lys-13C6,15N2) is utilized in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolic pathways and distribution of the peptide in vivo .
Industry: In industrial applications, the compound is used in the development of diagnostic assays and as a standard in analytical techniques .
Wirkmechanismus
The mechanism of action of SSVFVADPK-(Lys-13C6,15N2) involves its interaction with specific molecular targets and pathways. The stable isotopes allow for detailed tracking and analysis of the peptide’s behavior within biological systems. The compound can bind to specific receptors or enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
SSVFVADPK-(Lys-13C6): Labeled with carbon-13 only.
SSVFVADPK-(Lys-15N2): Labeled with nitrogen-15 only.
SSVFVADPK-(Lys-D4): Labeled with deuterium.
Uniqueness: SSVFVADPK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C43H68N10O14 |
|---|---|
Molekulargewicht |
957.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1 |
InChI-Schlüssel |
JIMHBKLTUSGWDO-ITKLQJECSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


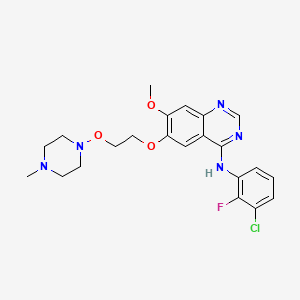
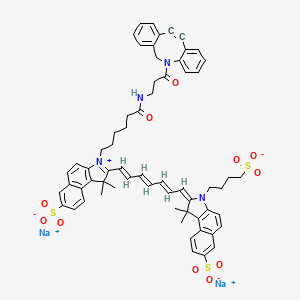
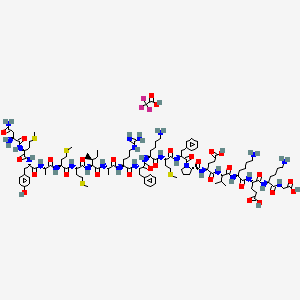

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
